TBK1/IKKepsilon-IN-5

Description

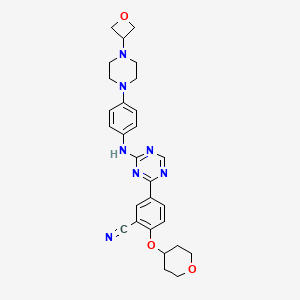

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFLAQHGHBIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: TBK1 and IKKε as Central Nodes in Cellular Signaling

An In-Depth Technical Guide to the Mechanism of Action of TBK1/IKKε-IN-5

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are structurally related serine/threonine kinases that belong to the noncanonical IκB kinase (IKK) family.[1][2] Initially identified for their crucial roles in innate immunity, these kinases are now recognized as critical integrators of a wide array of cellular processes, including inflammation, autophagy, cell death, and metabolism.[3][4] Their activation is a key step in signaling cascades initiated by various stimuli, such as viral or bacterial components detected by Toll-like receptors (TLRs) or the cGAS-STING pathway.[1][5]

Upon activation, TBK1 and IKKε phosphorylate a host of downstream substrates, most notably the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to the production of type I interferons (IFN-I), a cornerstone of the antiviral response.[1][6][7] However, the functional repertoire of TBK1/IKKε extends far beyond IFN-I production. They are implicated in regulating NF-κB signaling, controlling autophagy through the phosphorylation of receptors like p62/SQSTM1 and optineurin, and crucially, providing a pro-survival signal by preventing certain forms of programmed cell death.[4][8]

The dysregulation of TBK1/IKKε activity is linked to numerous pathologies. Their over-activation can drive autoimmune and inflammatory conditions, while in oncology, they often act as oncogenes, promoting cancer cell proliferation, survival, and resistance to therapy.[3][5][9] This central role in disease pathogenesis has made TBK1 and IKKε highly attractive targets for therapeutic intervention.

TBK1/IKKε-IN-5: A Potent Dual Kinase Inhibitor

TBK1/IKKε-IN-5 is a potent, orally active small molecule designed to dually inhibit the kinase activity of both TBK1 and IKKε.[10] Its efficacy is rooted in its high affinity for the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This targeted inhibition allows for the precise dissection of TBK1/IKKε-dependent signaling pathways and presents a promising therapeutic strategy for relevant diseases.

Biochemical Profile

The inhibitory capacity of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. TBK1/IKKε-IN-5 demonstrates nanomolar potency against its intended targets.

| Target Kinase | IC50 Value |

| TBK1 | 1.0 nM |

| IKKε | 5.6 nM |

| Data sourced from MedchemExpress.[10] |

This high potency indicates that the compound can achieve significant target engagement at low concentrations, which is a desirable characteristic for minimizing off-target effects.

Core Mechanism of Action: Re-wiring Cellular Fate

The mechanism of action of TBK1/IKKε-IN-5 is multifaceted, stemming from its ability to block the diverse functions of its target kinases. Inhibition results in three primary consequences: the suppression of innate immune signaling, the reversal of a critical cell survival checkpoint, and the enhancement of anti-tumor T-cell activity.

Direct Inhibition of Downstream Substrate Phosphorylation

The foundational mechanism is the direct blockade of the catalytic activity of TBK1 and IKKε. Activation of these kinases typically involves their own autophosphorylation on a key serine residue (Ser172 for TBK1) within the activation loop, a step that can also be accomplished by upstream kinases.[3] TBK1/IKKε-IN-5 occupies the ATP-binding site, preventing this activation step and the subsequent phosphorylation of all downstream effectors.

Key substrates whose phosphorylation is blocked include:

-

IRF3/IRF7: Prevents their dimerization, nuclear translocation, and the transcription of type I interferon genes.[6][7]

-

RELA (p65): Modulates the activity of this key NF-κB subunit.[8]

-

Autophagy Receptors (p62, OPTN): Impairs the initiation of selective autophagy pathways used to clear damaged mitochondria or intracellular pathogens.[4]

-

RIPK1: Blocks a critical pro-survival phosphorylation event, which is central to the inhibitor's anti-cancer effects.[2]

Conclusion

TBK1/IKKε-IN-5 is a powerful chemical probe and potential therapeutic agent whose mechanism of action is centered on the comprehensive inhibition of TBK1/IKKε kinase activity. By blocking these central signaling nodes, the inhibitor simultaneously disrupts multiple pathways that cancer cells exploit for survival and immune evasion. Its ability to convert a pro-survival signal into a death sentence upon inflammatory challenge, combined with its capacity to unleash the cytotoxic potential of T-cells, makes it a compelling candidate for cancer therapy, particularly in combination with immunotherapy. The experimental frameworks provided here offer a robust approach for researchers to further explore and validate these mechanisms in diverse biological contexts.

References

-

Bezbradica, J. S., et al. (2022). TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways. Science Immunology. Available at: [Link]

-

Barbie, D. A., & Baldwin, A. S. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Cells. Available at: [Link]

-

Lafont, E., et al. (2018). TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation. Nature Cell Biology. Available at: [Link]

-

Carr, M., et al. (2020). IKKε and TBK1 in diffuse large B-cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF-κB and IL-10 signalling. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Zhao, P., & Zhao, G. (2021). Mechanism of TBK1 activation in cancer cells. Cancer Gene. Available at: [Link]

-

Li, S., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. Available at: [Link]

-

Hasan, M., et al. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

ResearchGate. Inhibition of TBK1 and IKKε exerts only minor effects on TNF-induced.... Figure Publication. Available at: [Link]

-

Yu, T., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. Experimental & Molecular Medicine. Available at: [Link]

-

Saleiro, D., et al. (2022). TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism. Nature Communications. Available at: [Link]

-

Gkirtzimanaki, K., et al. (2018). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS. Available at: [Link]

-

Jenkins, R. W., et al. (2022). Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. bioRxiv. Available at: [Link]

-

Fitzgerald, K. A., et al. (2003). IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway. Nature Immunology. Available at: [Link]

-

Jenkins, R. W., & Barbie, D. A. (2022). Emerging roles of TBK1 in cancer immunobiology. Trends in Cancer. Available at: [Link]

-

Li, S., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 6. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of TBK1/IKKε Inhibition in Innate Immunity: A Technical Guide to TBK1/IKKepsilon-IN-5

This guide provides an in-depth technical overview of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε (also known as IKKi), and the utility of the potent dual inhibitor, TBK1/IKKepsilon-IN-5, in dissecting their roles in innate immune signaling. This document is intended for researchers, scientists, and drug development professionals actively investigating innate immunity and related therapeutic areas.

Section 1: The Central Role of TBK1 and IKKε in Innate Immune Signaling

The innate immune system constitutes the first line of defense against invading pathogens. A crucial aspect of this response is the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an antiviral state and modulate the subsequent adaptive immune response. At the heart of the signaling cascades that lead to type I IFN production are the serine/threonine kinases TBK1 and IKKε.[1][2]

TBK1 and IKKε are essential components of the signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs).[3] Key PRR pathways that converge on TBK1/IKKε include:

-

RIG-I-like Receptor (RLR) Pathway: Cytosolic sensors like RIG-I and MDA5 detect viral RNA, leading to their interaction with the mitochondrial antiviral-signaling protein (MAVS). MAVS then serves as a platform to recruit and activate TBK1 and IKKε.[4]

-

cGAS-STING Pathway: The presence of cytosolic DNA, a hallmark of many viral and some bacterial infections, is detected by cyclic GMP-AMP synthase (cGAS). cGAS produces the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates and recruits TBK1, leading to its activation.[5]

-

Toll-like Receptor (TLR) Pathway: Certain TLRs, such as the endosomal TLR3 and the cell surface TLR4, also signal through TBK1/IKKε to induce a type I IFN response upon recognition of their respective ligands (dsRNA and LPS, respectively).[5]

Upon activation, TBK1 and IKKε phosphorylate key transcription factors, primarily interferon regulatory factor 3 (IRF3) and IRF7.[1][4] This phosphorylation event induces their dimerization and translocation to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes (e.g., IFN-β) and other inflammatory genes, thereby initiating their transcription.[6]

While often functionally redundant, TBK1 and IKKε can have distinct roles in different cellular contexts and signaling pathways.[3] Notably, TBK1 knockout in mice is embryonically lethal, highlighting its critical role in development, whereas IKKε knockout mice are viable but show increased susceptibility to viral infections.[7][8] Interestingly, a complete lack of TBK1 expression in humans does not always lead to diminished antiviral responses, a phenomenon attributed to the compensatory upregulation of IKKε protein stability in the absence of TBK1.[3]

Visualizing the Core Signaling Axis

The following diagram illustrates the convergence of key innate immune signaling pathways on TBK1/IKKε and the subsequent activation of the type I interferon response.

Caption: Convergence of innate immune pathways on TBK1/IKKε.

Section 2: TBK1/IKKepsilon-IN-5 - A Potent and Selective Dual Inhibitor

To investigate the multifaceted roles of TBK1 and IKKε, highly specific and potent pharmacological tools are indispensable. TBK1/IKKepsilon-IN-5 is a potent, orally active dual inhibitor of TBK1 and IKKε.[6][9]

Pharmacological Profile

| Parameter | Value | Source |

| Target(s) | TBK1 and IKKε | [6][10] |

| TBK1 IC50 | 1.0 nM (cell-free assay) | [10] |

| IKKε IC50 | 5.6 nM (cell-free assay) | [10] |

| Activity | Orally active | [6][9] |

The high potency of TBK1/IKKepsilon-IN-5 allows for its use at low nanomolar concentrations in cell-based assays, minimizing off-target effects. Its oral bioavailability makes it a valuable tool for in vivo studies in animal models.

Mechanism of Action

While the exact binding mode of TBK1/IKKepsilon-IN-5 is not extensively detailed in the provided search results, kinase inhibitors typically function as ATP competitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. Given its high potency, it is likely that TBK1/IKKepsilon-IN-5 exhibits a high affinity for the ATP-binding sites of TBK1 and IKKε.

Section 3: Experimental Design and Methodologies

The following section outlines key experimental workflows for utilizing TBK1/IKKepsilon-IN-5 to probe TBK1/IKKε function in innate immunity.

Cell-Based Assays to Assess TBK1/IKKε Inhibition

A fundamental aspect of studying TBK1/IKKε signaling is the use of appropriate cell lines that can be stimulated to activate these kinases. Common models include:

-

Human monocytic cell lines (e.g., THP-1): These cells can be differentiated into macrophage-like cells and are responsive to various PAMPs, including ligands for TLRs and STING.

-

Mouse embryonic fibroblasts (MEFs): Wild-type and knockout MEFs (e.g., Tbk1-/-) are invaluable for studying the specific roles of these kinases.

-

HEK293T cells: These cells are readily transfectable and can be used to overexpress components of the innate immune signaling pathways to reconstitute and study specific signaling events.

Workflow for a Typical Cell-Based Inhibition Assay:

Caption: General workflow for a cell-based TBK1/IKKε inhibition assay.

Recommended Starting Concentrations for TBK1/IKKepsilon-IN-5: Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. A dose-response curve should be generated to determine the optimal inhibitory concentration for the specific cell type and stimulus used.

Detailed Protocol: Western Blot Analysis of TBK1/IKKε Signaling

Western blotting is a cornerstone technique to assess the phosphorylation status of key proteins in the TBK1/IKKε signaling pathway.

Step-by-Step Protocol:

-

Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-TBK1/NAK (Ser172)

-

Total TBK1

-

Phospho-IRF3 (Ser396)

-

Total IRF3

-

β-Actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Outcome: Treatment with TBK1/IKKepsilon-IN-5 is expected to reduce the levels of phosphorylated TBK1 (autophosphorylation at Ser172) and phosphorylated IRF3 in a dose-dependent manner upon stimulation.

Detailed Protocol: RT-qPCR Analysis of Type I Interferon and ISG Induction

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the transcriptional upregulation of type I IFNs and interferon-stimulated genes (ISGs).

Step-by-Step Protocol:

-

RNA Extraction: Following cell treatment and stimulation (typically 6-12 hours), extract total RNA using a column-based kit or TRIzol reagent.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR: Perform qPCR using a SYBR Green or probe-based master mix with primers specific for:

-

IFNB1 (IFN-β)

-

ISG15

-

CXCL10

-

A housekeeping gene for normalization (e.g., ACTB, GAPDH)

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the unstimulated, vehicle-treated control.[11]

Expected Outcome: Stimulation with an innate immune agonist should induce a robust increase in the transcription of IFNB1 and ISGs. Pre-treatment with TBK1/IKKepsilon-IN-5 should significantly attenuate this induction.

In Vivo Studies with TBK1/IKKepsilon-IN-5

The oral bioavailability of TBK1/IKKepsilon-IN-5 makes it suitable for investigating the role of TBK1/IKKε in animal models of disease, such as viral infections or cancer immunotherapy.

Example In Vivo Application: In a study using a mouse model of colorectal cancer (CT26 tumor-bearing Balb/c mice), TBK1/IKKepsilon-IN-5 was administered in combination with an anti-PD-L1 antibody. The combination therapy resulted in greater tumor control and longer survival compared to either agent alone.[10] This suggests that inhibition of TBK1/IKKε can enhance anti-tumor immunity, potentially by modulating the tumor microenvironment and improving T-cell responses.[10]

Section 4: Data Interpretation and Troubleshooting

-

Specificity: While TBK1/IKKepsilon-IN-5 is a potent dual inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. Including appropriate controls, such as using cells deficient in TBK1 or IKKε, can help validate the on-target effects of the inhibitor.

-

Cellular Context: The consequences of TBK1/IKKε inhibition can be highly dependent on the cell type and the specific stimulus used. It is important to carefully consider the experimental system and interpret the results within that context.

-

Compensatory Mechanisms: As noted earlier, the inhibition or loss of one kinase may lead to compensatory activity by the other.[3] This functional redundancy should be considered when interpreting data.

Section 5: Conclusion

TBK1 and IKKε are central kinases in the innate immune response, orchestrating the production of type I interferons and other inflammatory mediators. The potent and selective dual inhibitor, TBK1/IKKepsilon-IN-5, provides a powerful tool for researchers to dissect the intricate roles of these kinases in health and disease. By employing the experimental approaches outlined in this guide, scientists can further elucidate the complex signaling networks governed by TBK1 and IKKε, paving the way for the development of novel therapeutics for a range of conditions, from viral infections to cancer.

References

-

Fitzgerald, K. A., McWhirter, S. M., Faia, K. L., Rowe, D. C., Latz, E., Golenbock, D. T., Coyle, A. J., Liao, S. M., & Maniatis, T. (2003). IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway. Nature Immunology, 4(5), 491–496. Available from: [Link]

-

Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency. (2023). Frontiers in Immunology. Available from: [Link]

-

Hutti, J. E., Porter, M. A., Cheely, A. W., Cantley, L. C., Wang, X., Kireev, D., & Baldwin, A. S. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. Available from: [Link]

- Perry, A. K., Chow, E. K., Goodnough, J. B., Yeh, W. C., & Cheng, G. (2004). Differential requirement for TANK-binding kinase-1 in type I interferon responses to toll-like receptor activation and viral infection. The Journal of Experimental Medicine, 199(12), 1651–1658.

- Selective TBK1/IKKi dual inhibitors with anti-cancer potency. (2015). Oncotarget, 6(16), 14681–14690.

-

Targeting TANK-binding kinase 1 (TBK1) in cancer. (2018). Expert Opinion on Therapeutic Targets, 22(10), 833–845. Available from: [Link]

-

TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation. (2019). Nature Cell Biology, 21(5), 574–583. Available from: [Link]

- Hemmi, H., Takeuchi, O., Sato, S., Yamamoto, M., Kaisho, T., Sanjo, H., Ogawa, T., Hoshino, K., Takeda, K., & Akira, S. (2004). The roles of Toll-like receptor 9, MyD88, and DNA-dependent protein kinase in the induction of IFN-alpha/beta in plasmacytoid dendritic cells. Journal of Immunology, 172(5), 3059–3064.

-

TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation. Bio-protocol. Available from: [Link]

-

Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2020). bioRxiv. Available from: [Link]

-

An Easy and Reliable Strategy for Making Type I Interferon Signature Analysis Comparable among Research Centers. (2019). Journal of Immunology Research. Available from: [Link]

-

RT² Profiler™ PCR Array Mouse Type I Interferon Response. QIAGEN. Available from: [Link]

-

Emerging roles of TBK1 in cancer immunobiology. (2021). Trends in Cancer, 7(12), 1082–1093. Available from: [Link]

-

Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. (2014). Molecular Cancer Therapeutics, 13(7), 1816–1825. Available from: [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol. Assay Genie. Available from: [Link]

-

Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency. (2023). Frontiers in Immunology. Available from: [Link]

-

IKK epsilon kinase is crucial for viral G protein-coupled receptor tumorigenesis. (2012). Proceedings of the National Academy of Sciences, 109(46), 18912–18917. Available from: [Link]

-

qPCR assay to test for interferon induction in human cells. Stark Lab. Available from: [Link]

Sources

- 1. Identification of TBK1 and IKKε, the non-canonical IκB kinases, as crucial pro-survival factors in HTLV-1-transformed T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury [frontiersin.org]

- 4. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBK1/IKKϵ NEGATIVELY REGULATE LPS-INDUCED NEUTROPHIL NECROPTOSIS AND LUNG INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. TBK1/IKKε-IN-5 | TBK1/IKKε Inhibitor | AmBeed.com [ambeed.com]

- 10. selleckchem.com [selleckchem.com]

- 11. data.starklab.org [data.starklab.org]

TBK1/IKKepsilon-IN-5 in cancer immunology

An In-Depth Technical Guide to TBK1/IKKε-IN-5 in Cancer Immunology

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinases TBK1 and IKKε represent a critical nexus in cancer biology, possessing a dichotomous nature that is both a driver of oncogenesis and a key regulator of innate immunity. While their canonical function in the cGAS-STING pathway initiates crucial anti-viral and anti-tumor type I interferon responses, a non-canonical, pro-survival role has emerged as a significant mechanism of tumor immune evasion. By phosphorylating and inactivating the cell death effector RIPK1, TBK1/IKKε act as a molecular shield, protecting cancer cells from TNFα-mediated cytotoxicity delivered by immune cells. This guide provides a deep technical dive into the therapeutic strategy of inhibiting this pro-survival axis with TBK1/IKKepsilon-IN-5 , a potent dual inhibitor. We will explore the underlying signaling pathways, detail robust preclinical methodologies for validating its mechanism of action, and provide a framework for assessing its efficacy as a novel immuno-oncology agent designed to dismantle tumor resistance and synergize with checkpoint blockade therapies.

The Dichotomous Role of TBK1/IKKε in Cancer Biology

TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε) are serine/threonine kinases that, despite sharing structural similarities, exhibit functionally complex and often contradictory roles in oncology.[1][2] Understanding this duality is paramount to appreciating the therapeutic rationale for their inhibition.

The Canonical Role in Innate Immunity: The cGAS-STING Pathway

The best-characterized function of TBK1/IKKε is as essential downstream nodes in the cGAS-STING innate immunity pathway.[3] This pathway is a primary defense mechanism against viral and bacterial infections and plays a pivotal role in anti-tumor immunity.

-

Activation: The process begins when the sensor protein cyclic GMP-AMP synthase (cGAS) detects the presence of cytosolic double-stranded DNA (dsDNA)—a hallmark of cellular damage, infection, or chromosomal instability within cancer cells.

-

Signal Transduction: Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[3]

-

TBK1/IKKε Recruitment and IRF3 Phosphorylation: Activated STING recruits TBK1.[4] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[1]

-

Type I Interferon Production: In the nucleus, IRF3 drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines, which are critical for orchestrating a robust anti-tumor immune response, including the recruitment and activation of dendritic cells and cytotoxic T lymphocytes.[1][5]

The Pro-Tumorigenic Axis

Paradoxically, aberrant activation of TBK1/IKKε promotes oncogenesis in multiple cancer types.[6] This activity is often context-dependent, particularly in tumors with specific genetic mutations. For instance, TBK1 has been identified as a critical survival kinase in a subset of KRAS-mutant non-small cell lung cancers (NSCLC) and melanomas.[1] In these contexts, TBK1 can support cell survival and proliferation through pathways involving AKT/mTORC1 and NF-κB signaling.[1][5]

The Immune Evasion Checkpoint: A Shield Against Cytotoxicity

Recent unbiased CRISPR screens have uncovered a pivotal role for TBK1 as a tumor-intrinsic immune evasion gene.[7] This function centers on its ability to protect cancer cells from cell death induced by inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα), which is a key effector molecule released by cytotoxic T cells and NK cells.

-

TNFα Signaling and the RIPK1 Checkpoint: When TNFα binds to its receptor (TNFR1), a signaling complex (Complex I) is formed. A key component of this complex is Receptor-Interacting Protein Kinase 1 (RIPK1). The fate of the cell—survival or death—hinges on the post-translational modifications of RIPK1.

-

TBK1/IKKε Mediate a Pro-Survival Signal: Within Complex I, TBK1 and IKKε are recruited and activated. Their critical function here is to phosphorylate RIPK1.[8][9] This phosphorylation event acts as a "brake" or a pro-survival checkpoint, preventing RIPK1 from dissociating to form the death-inducing "ripoptosome" (Complex II) and thereby blocking the downstream activation of apoptosis or necroptosis.[8]

-

Therapeutic Implication: By maintaining this phosphorylation checkpoint, TBK1/IKKε allow cancer cells to survive direct attack from immune cells, thus contributing to immunotherapy resistance.[7][9] Inhibition of TBK1/IKKε is hypothesized to disable this shield, leaving cancer cells exquisitely sensitive to TNFα-mediated killing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBK1 and IKKε Act Redundantly to Mediate STING-Induced NF-κB Responses in Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 6. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to TBK1/IKKε-IN-5: A Dual Inhibitor of TANK-Binding Kinase 1 and IκB Kinase ε

Abstract

This technical guide provides a comprehensive overview of TBK1/IKKε-IN-5, a potent dual inhibitor of TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε). These non-canonical IκB kinases are critical nodes in innate immune signaling, cellular metabolism, and oncogenesis. Their dysregulation is implicated in a variety of pathological conditions, including autoimmune disorders and cancer. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the inhibitor's mechanism of action, detailed protocols for its characterization, and a summary of its biological activities. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting TBK1 and IKKε

TANK-Binding Kinase 1 (TBK1) and its homolog IκB Kinase ε (IKKε) are serine/threonine kinases that play pivotal roles in orchestrating the cellular response to pathogenic invasion and other stress signals.[1][2] While they share structural similarities with the canonical IKKs (IKKα and IKKβ), TBK1 and IKKε have distinct and sometimes redundant functions.[1][3] A primary function of these kinases is the phosphorylation and activation of interferon regulatory factors 3 and 7 (IRF3/7), leading to the production of type I interferons (IFN-I), a cornerstone of the antiviral response.[1][4]

Beyond their roles in innate immunity, TBK1 and IKKε are increasingly recognized for their involvement in a spectrum of cellular processes, including autophagy, metabolism, and cell survival.[1][2] Notably, aberrant TBK1/IKKε signaling has been identified as a driver in various cancers, promoting tumor cell survival, proliferation, and resistance to therapy.[1][5] For instance, IKKε is amplified in a subset of breast cancers, and its expression correlates with poorer survival in pancreatic and ovarian cancers.[1] This multifaceted involvement in disease pathogenesis makes TBK1 and IKKε compelling targets for therapeutic intervention.

TBK1/IKKε-IN-5 has emerged as a potent and selective dual inhibitor of these kinases, offering a valuable tool for dissecting their biological functions and exploring their therapeutic potential. This guide will provide the technical framework for its comprehensive evaluation.

The TBK1/IKKε Signaling Axis

A thorough understanding of the signaling pathways governed by TBK1 and IKKε is essential for contextualizing the effects of inhibitors like TBK1/IKKε-IN-5. These kinases are activated by a variety of upstream signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are sensed by pattern recognition receptors (PRRs).

Caption: The TBK1/IKKε signaling pathway initiated by PAMPs/DAMPs.

Biochemical and Cellular Characterization of TBK1/IKKε-IN-5

A rigorous and multi-faceted approach is necessary to fully characterize a kinase inhibitor. The following sections detail the core assays for evaluating the potency, selectivity, and cellular activity of TBK1/IKKε-IN-5.

Biochemical Potency: In Vitro Kinase Assay

The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Rationale: This assay provides a quantitative measure of the inhibitor's potency (IC50) in a controlled, cell-free environment. This allows for a direct assessment of the inhibitor-enzyme interaction without the complexities of cellular uptake, metabolism, or off-target effects.

| Target Kinase | TBK1/IKKε-IN-5 IC50 (nM) |

| TBK1 | 1.0 |

| IKKε | 5.6 |

| Table 1: In vitro inhibitory potency of TBK1/IKKε-IN-5 against its primary targets.[6] |

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute recombinant human TBK1 or IKKε enzyme in kinase buffer to a 2X working concentration.

-

Prepare a 2X substrate/ATP mixture in kinase buffer. The concentration of ATP should be at or near the Km for each enzyme to ensure accurate IC50 determination.

-

Prepare a serial dilution of TBK1/IKKε-IN-5 in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.

-

Add 2 µL of the 2X enzyme solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Data Analysis:

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step. CETSA is a powerful technique for this purpose, based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10]

Rationale: CETSA provides direct evidence of target engagement in a physiological context, which is a crucial bridge between biochemical potency and cellular activity.[10][11][12] It does not require modification of the compound or the target protein, thus preserving their native states.[12]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of TBK1/IKKε-IN-5 or DMSO vehicle for 1 hour.

-

-

Heating:

-

Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Detection:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble TBK1 and IKKε at each temperature by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein against temperature for each inhibitor concentration to generate melt curves. A shift in the melting temperature (Tm) indicates target stabilization by the inhibitor.

-

Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single temperature (e.g., the Tm in the absence of the inhibitor) and plot the amount of soluble protein against the inhibitor concentration.

-

Cellular Activity: Assessing Downstream Signaling

The ultimate measure of an inhibitor's efficacy is its ability to modulate the target pathway in a cellular context. For TBK1/IKKε-IN-5, this is primarily assessed by its impact on the phosphorylation of downstream substrates, such as IRF3, and the subsequent cellular responses.

Rationale: These assays confirm that the inhibitor not only binds to its target in cells but also functionally inhibits its catalytic activity, leading to the expected downstream biological consequences.

3.3.1. Western Blotting for Phosphorylated TBK1 and IRF3

Experimental Protocol:

-

Cell Stimulation and Lysis:

-

Plate cells (e.g., macrophages, cancer cell lines) and allow them to adhere.

-

Pre-treat cells with a dose range of TBK1/IKKε-IN-5 or DMSO for 1-2 hours.

-

Stimulate the TBK1/IKKε pathway using an appropriate agonist (e.g., poly(I:C) to activate TLR3/RIG-I pathways, or cGAMP to activate the STING pathway).

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.[13]

-

-

Transfer and Blocking:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396) overnight at 4°C. Also, probe for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) on the same or separate blots.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection:

-

Wash the membrane as in step 4.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

3.3.2. Immunofluorescence for IRF3 Nuclear Translocation

Experimental Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat and stimulate the cells as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST for 30-60 minutes.

-

Incubate with a primary antibody against total IRF3 for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

In Vivo Efficacy and Pharmacological Profile

The translation of in vitro and cellular activity to an in vivo setting is a critical step in drug development. For TBK1/IKKε-IN-5, this involves assessing its pharmacokinetic properties and its efficacy in relevant disease models.

Pharmacokinetics

While specific pharmacokinetic data for TBK1/IKKε-IN-5 is not extensively published in the provided search results, a typical evaluation would include measurements of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. This would involve administering the compound via relevant routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.

In Vivo Efficacy in a Cancer Immunotherapy Model

TBK1/IKKε-IN-5 has shown promising activity in preclinical cancer models, particularly in combination with immune checkpoint blockade.

Study Design:

-

Model: Balb/c mice bearing syngeneic CT26 colon carcinoma tumors.

-

Treatment Groups:

-

Vehicle control

-

TBK1/IKKε-IN-5 alone

-

Anti-PD-L1 antibody alone

-

TBK1/IKKε-IN-5 + anti-PD-L1 antibody

-

-

Endpoints: Tumor growth inhibition and overall survival.

Results Summary: The combination of TBK1/IKKε-IN-5 and anti-PD-L1 resulted in significantly greater tumor control and longer survival compared to either agent alone.[6] This suggests that inhibition of TBK1/IKKε can enhance the anti-tumor immune response elicited by PD-L1 blockade.[6] Furthermore, mice with complete tumor regression following combination therapy were resistant to tumor rechallenge, indicating the induction of long-term immunological memory.[6]

Mechanism of Action in the Tumor Microenvironment: Inhibition of TBK1/IKKε by TBK1/IKKε-IN-5 has been shown to modulate the cytokine profile within the tumor microenvironment. It can block the secretion of immunosuppressive cytokines by tumor cells while enhancing the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ from T cells.[6]

| Cytokine Effect | Observation | Implication |

| Tumor Cells | Blocks secretion of immunosuppressive cytokines (e.g., CCL3, CCL4, IL-1β) | Reduces immune suppression in the tumor microenvironment |

| T Cells (CD4+ & CD8+) | Enhances secretion of IL-2 and IFN-γ | Promotes T cell activation and effector function |

| Table 2: Effects of TBK1/IKKε-IN-5 on cytokine production.[6] |

Conclusion and Future Directions

TBK1/IKKε-IN-5 is a potent and selective dual inhibitor of TBK1 and IKKε that has demonstrated significant activity in both in vitro and in vivo models. Its ability to modulate the innate and adaptive immune systems makes it a promising agent for cancer immunotherapy and potentially for the treatment of inflammatory and autoimmune diseases.

The technical protocols outlined in this guide provide a robust framework for the continued investigation of TBK1/IKKε-IN-5 and other inhibitors of this pathway. Future research should focus on a more detailed characterization of its off-target profile, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in various preclinical models, and the identification of predictive biomarkers to guide its clinical development. The dual roles of TBK1/IKKε in both promoting and suppressing certain immune responses warrant careful consideration in the design of therapeutic strategies.[3][4]

References

-

Ann M. Bode, Zigang Dong. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Cells. [Link]

-

Yuan, Z., G. G. Mu, et al. (2024). Inhibition of TBK1/IKKε mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. Cell Death & Differentiation. [Link]

-

Jiao, H., Z. Z. et al. (2024). TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism. bioRxiv. [Link]

-

Understanding Human Innate Immune System Dependencies using Graph Neural Networks. (2021). arXiv. [Link]

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

-

Masuda, T., N. N., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports. [Link]

-

Trifonova, R. T., & Barteneva, N. S. (2018). Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry. In Methods in Molecular Biology (Vol. 1714, pp. 95-111). Humana Press, New York, NY. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

Ullah, T. R., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. [Link]

-

Understanding Human Innate Immune System Dependencies using Graph Neural Networks. (2021). arXiv. [Link]

-

Langebäck, A., S. B., et al. (2019). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports. [Link]

-

Zhang, M., et al. (2020). USP22 promotes IRF3 nuclear translocation and antiviral responses by deubiquitinating the importin protein KPNA2. Journal of Experimental Medicine. [Link]

-

Wang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Journal of Translational Medicine. [Link]

-

Sridharan, S., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

-

BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

Graphviz. DOT Language. [Link]

-

Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. (2018). American Journal of Respiratory Cell and Molecular Biology. [Link]

-

Bio-Techne. Western Blot Protocol & Troubleshooting Guide. [Link]

-

De Nardo, D., et al. (2021). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences. [Link]

-

Langebäck, A., et al. (2019). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports. [Link]

-

Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. (2018). ResearchGate. [Link]

-

Dirice, E., et al. (2018). Inhibition of TBK1/IKKε Promotes Regeneration of Pancreatic β-cells. iScience. [Link]

-

BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

-

Lev Selector. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

-

Chowdhari, S., & Saini, N. (2015). Gene expression profiling reveals the role of RIG1 like receptor signaling in p53 dependent apoptosis induced by PUVA in keratinocytes. PLoS One, 10(10), e0138298. [Link]

-

CETSA. Publications. [Link]

-

Dirice, E., et al. (2018). Inhibition of TBK1/IKKε Promotes Regeneration of Pancreatic β-cells. iScience. [Link]

-

BioWorld. (2023, September 26). Targeting TBK1 and IKKε with synthetic flavonoid reduces COVID-19-like immunopathology in a mouse model. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TBK1 and IKKε protect target cells from IFNγ-mediated T cell killing via an inflammatory apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. bmglabtech.com [bmglabtech.com]

- 10. pure.eur.nl [pure.eur.nl]

- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Current Advances in CETSA [frontiersin.org]

- 13. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]

Unveiling the Downstream Cascade: A Technical Guide to Identifying TBK1/IKKε-IN-5 Targets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the downstream targets of the dual TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) inhibitor, TBK1/IKKepsilon-IN-5. We will delve into the core signaling pathways governed by these kinases, the rationale for target identification strategies, and detailed, field-proven protocols to empower your research.

The Central Axis: Understanding TBK1 and IKKε Signaling

TBK1 and IKKε are non-canonical IκB kinases that play pivotal roles in a multitude of cellular processes, extending far beyond their initial discovery in the context of innate immunity.[1][2] A thorough understanding of their signaling nexus is paramount for elucidating the mechanism of action of inhibitors like TBK1/IKKepsilon-IN-5.

Innate Immunity: The First Line of Defense

TBK1 and IKKε are crucial kinases in antiviral immune signaling pathways.[3] Upon recognition of pathogen-associated molecular patterns (PAMPs) by cytosolic nucleic acid receptors such as cGAS and RIG-I-like receptors, TBK1 and IKKε are activated.[3] This activation leads to the phosphorylation and subsequent activation of the transcription factors IRF3 and IRF7, which drive the expression of type I interferons (IFN-I) and other antiviral effectors.[1][3][4][5] The TBK1-IRF3 pathway is a common downstream convergence point for several innate immune signaling cascades, including those initiated by RIG-I, TLR, and cGAS-STING.[6]

Autophagy and Cellular Homeostasis

TBK1 is a key regulator of autophagy, a cellular recycling process essential for clearing damaged organelles and protein aggregates.[7][8] TBK1-mediated phosphorylation of autophagy receptors, such as SQSTM1/p62 and OPTN, is critical for the recognition and engulfment of cellular cargo destined for degradation.[2][7] This function of TBK1 highlights its role in maintaining cellular homeostasis and its implication in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) where autophagy is often dysregulated.[9]

Inflammation and Cell Death

TBK1 and IKKε act as critical regulators of inflammatory responses and programmed cell death pathways. They can function as a brake to prevent premature activation of the NLRP3 inflammasome, a key component of the inflammatory response.[10][11][12] Additionally, TBK1 and IKKε can limit the activity of RIPK1, a key mediator of apoptosis and necroptosis, thereby preventing excessive cell death-driven inflammation.[11] Inhibition of TBK1/IKKε can sensitize cells to NLRP3-driven pyroptosis and RIPK1-mediated cell death.[11]

Cancer and Oncogenic Signaling

The roles of TBK1 and IKKε in cancer are complex and context-dependent, with both tumor-promoting and tumor-suppressing functions reported.[6] In certain cancers, such as breast and pancreatic cancer, IKKε expression is amplified and correlates with poor prognosis.[2] These kinases can promote cancer cell survival, proliferation, and resistance to therapy through the activation of various signaling pathways, including NF-κB and AKT/mTORC1.[1][2][13] Conversely, TBK1-mediated activation of the innate immune response can also contribute to anti-tumor immunity.[6]

The following diagram illustrates the major signaling pathways regulated by TBK1 and IKKε.

Caption: Major signaling pathways regulated by TBK1 and IKKε.

The Inhibitor: TBK1/IKKepsilon-IN-5

TBK1/IKKepsilon-IN-5 is a potent and orally active dual inhibitor of TBK1 and IKKε.[14] Understanding its properties is crucial for designing experiments to identify its downstream targets.

| Property | Value | Reference |

| IC50 (TBK1) | 1 nM | [14] |

| IC50 (IKKε) | 5.6 nM | [14] |

| Reported Biological Activity | Enhances response to PD-1 blockade, induces immune memory, promotes IL-2 and IFN-γ secretion in T cells. | [14] |

Identifying Downstream Targets: A Multi-pronged Approach

A robust strategy for identifying the downstream targets of TBK1/IKKepsilon-IN-5 involves a combination of global, unbiased screening methods and targeted validation experiments. This self-validating system ensures high confidence in the identified targets.

The following diagram outlines a comprehensive workflow for target identification and validation.

Caption: Workflow for TBK1/IKKε-IN-5 downstream target identification.

Discovery Phase: Unbiased Phosphoproteomics

The most powerful and unbiased method to identify direct and indirect downstream targets of a kinase inhibitor is quantitative mass spectrometry-based phosphoproteomics.[15][16] This approach allows for the global and quantitative assessment of changes in protein phosphorylation upon treatment with TBK1/IKKepsilon-IN-5.

This protocol outlines a stable isotope labeling by amino acids in cell culture (SILAC) approach, a robust method for quantitative proteomics.

-

Cell Culture and SILAC Labeling:

-

Culture two populations of your chosen cell line (e.g., a cancer cell line with known TBK1/IKKε activity) in parallel.

-

One population is cultured in "light" medium containing normal isotopic abundance lysine and arginine.

-

The second population is cultured in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C615N4-Arg).

-

Ensure complete incorporation of the heavy amino acids over several cell doublings.

-

-

Inhibitor Treatment:

-

Treat the "heavy" labeled cells with an effective concentration of TBK1/IKKepsilon-IN-5 (determined by a dose-response curve).

-

Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

-

The treatment duration should be optimized to capture early phosphorylation events.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Reduce and alkylate the protein mixture, followed by digestion with trypsin.

-

Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[17]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the phosphopeptides.

-

Calculate the "heavy/light" ratios for each identified phosphopeptide. A significant decrease in the ratio for a particular phosphopeptide in the inhibitor-treated sample indicates that its phosphorylation is dependent on TBK1/IKKε activity.

-

Perform bioinformatics analysis to identify consensus phosphorylation motifs and potential upstream kinases.

-

Validation Phase: Confirming the Hits

The candidate downstream targets identified through phosphoproteomics must be rigorously validated using orthogonal methods.

This is the most direct way to validate the phosphorylation changes observed in the phosphoproteomics screen.

-

Experimental Setup: Treat your cell line with a range of concentrations of TBK1/IKKepsilon-IN-5 for a defined period. Include a vehicle control.

-

Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the candidate target protein.

-

Analysis: A decrease in the signal from the phospho-specific antibody in the inhibitor-treated samples confirms that the phosphorylation of the target is indeed downstream of TBK1/IKKε. Be sure to also probe for the total protein as a loading control.

To determine if a candidate protein is a direct substrate of TBK1 or IKKε, an in vitro kinase assay is essential.[20]

-

Reagents:

-

Recombinant, active TBK1 and/or IKKε kinase.

-

Recombinant, purified candidate substrate protein (wild-type and a mutant where the identified phosphorylation site is changed to a non-phosphorylatable residue, e.g., alanine).

-

ATP (including radiolabeled [γ-32P]ATP for a radioactive assay or "cold" ATP for a mass spectrometry-based or antibody-based assay).

-

Kinase reaction buffer.

-

-

Reaction: Incubate the kinase, substrate, and ATP in the kinase buffer at an optimal temperature (e.g., 30°C) for a defined time.

-

Detection:

-

Radioactive method: Separate the reaction products by SDS-PAGE, expose to a phosphor screen, and detect the incorporation of 32P into the substrate.

-

Antibody-based method: Run a Western blot and probe with a phospho-specific antibody for the target site.

-

Mass spectrometry method: Analyze the reaction mixture by mass spectrometry to identify the phosphorylated peptide.

-

-

Interpretation: Phosphorylation of the wild-type substrate, but not the mutant, by the recombinant kinase confirms a direct interaction.

The ultimate validation is to demonstrate that the inhibition of the phosphorylation of a target by TBK1/IKKepsilon-IN-5 has a functional consequence. The design of these assays will be target-dependent.

-

Reporter Gene Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its transcriptional activity.

-

Cell Viability/Proliferation Assays: If the target is involved in cell survival or proliferation, assays such as MTT or colony formation assays can be employed.

-

Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the inhibitor.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining unbiased discovery with rigorous validation, provides a robust framework for identifying and characterizing the downstream targets of TBK1/IKKepsilon-IN-5. The identification of novel substrates will not only deepen our understanding of TBK1 and IKKε biology but also provide crucial insights into the therapeutic potential and possible off-target effects of this and other similar inhibitors. The continued development of advanced proteomics and bioinformatics tools will undoubtedly further refine our ability to map the intricate signaling networks governed by these important kinases.

References

-

TBK1 controls the protein stability of IKKϵ independent of... - ResearchGate. Available at: [Link]

-

IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway. - Nature Immunology. Available at: [Link]

-

TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. - PNAS. Available at: [Link]

-

TBK1 orchestrates autophagy and endo-lysosomal pathways in human neurons. - PubMed. Available at: [Link]

-

A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling. - PMC - NIH. Available at: [Link]

-

Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. - MDPI. Available at: [Link]

-

Involvement of the ubiquitin-like domain of TBK1/IKK-i kinases in regulation of IFN-inducible genes. - NIH. Available at: [Link]

-

Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. - bioRxiv. Available at: [Link]

-

TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways. - PMC - PubMed Central. Available at: [Link]

-

(PDF) TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. - ResearchGate. Available at: [Link]

-

(PDF) Inhibition of TBK1/IKKε mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. - ResearchGate. Available at: [Link]

-

TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. - PubMed Central. Available at: [Link]

-

The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists. - PMC - NIH. Available at: [Link]

-

Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. - PMC - PubMed Central. Available at: [Link]

-

Domainex Researchers Identify Small-Molecule Inhibitors of TBK1/IKKepsilon Affecting IL-17 Signaling. - Technology Networks. Available at: [Link]

-

IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway. - PubMed. Available at: [Link]

-

Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. - bioRxiv. Available at: [Link]

-

TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease. - Seminars in Cancer Biology. Available at: [Link]

-

Current technologies to identify protein kinase substrates in high throughput. - PMC. Available at: [Link]

-

Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. - NIH. Available at: [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. - PMC - NIH. Available at: [Link]

-

Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation. - PMC - PubMed Central. Available at: [Link]

-

Immune cells have a backup mechanism. - EurekAlert!. Available at: [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. - ACS Publications. Available at: [Link]

-

(PDF) TBK1: a new player in ALS linking autophagy and neuroinflammation. - ResearchGate. Available at: [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. - Crossfire Oncology. Available at: [Link]

-

Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity. - PMC - NIH. Available at: [Link]

-

A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. - Journal of Proteome Research - ACS Publications. Available at: [Link]

-

Kinase-interacting substrate screening is a novel method to identify kinase substrates. - Journal of Cell Biology - Rockefeller University Press. Available at: [Link]

-

Phosphorylation of RAB7 by TBK1/IKKϵ Regulates Innate Immune Signaling in Triple-Negative Breast Cancer. - AACR Journals. Available at: [Link]

-

Overview of phosphoproteomic workflow employed for the large-scale... - ResearchGate. Available at: [Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design. - BIOCEV. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TBK1 orchestrates autophagy and endo-lysosomal pathways in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Regulation of the Interferon Response by TBK1/IKKε-IN-5

Abstract

The innate immune system constitutes the first line of defense against invading pathogens, and the production of type I interferons (IFNs) is a cornerstone of this response. Central to the signaling cascades that trigger IFN production are the non-canonical IκB kinase (IKK)-related kinases, TANK-binding kinase 1 (TBK1) and IKK epsilon (IKKε). These kinases act as critical nodes, integrating signals from various pattern recognition receptors to phosphorylate and activate key transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and IRF7. Given their pivotal role, TBK1 and IKKε are significant targets for both mechanistic studies and therapeutic intervention. This technical guide provides a comprehensive overview of the TBK1/IKKε signaling axis in the context of the interferon response. We introduce TBK1/IKKepsilon-IN-5, a potent and specific dual inhibitor, as a chemical probe to dissect this pathway. Furthermore, we provide detailed, field-proven experimental protocols for researchers to effectively utilize this inhibitor and robustly measure its impact on the interferon response, from direct target engagement to downstream gene expression.

The TBK1/IKKε Axis: A Master Regulator of Innate Immunity

The innate immune system relies on germline-encoded pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. Upon detection of cytosolic DNA or RNA, distinct signaling pathways converge on the activation of TBK1 and its homolog IKKε.[1]

For instance, the presence of viral DNA in the cytoplasm is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cGAMP. cGAMP then binds to the Stimulator of Interferon Genes (STING) protein on the endoplasmic reticulum, leading to the recruitment and activation of TBK1. Activated TBK1, in turn, phosphorylates the transcription factor IRF3.[2] This phosphorylation event induces IRF3 dimerization and translocation into the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, such as IFN-β, driving their transcription.[3][4] Secreted type I IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state in the host.[5][6] TBK1 and IKKε are therefore essential components of the IRF3 signaling pathway.[1]

Pharmacological Profile: TBK1/IKKepsilon-IN-5

To investigate the intricate roles of TBK1 and IKKε, highly specific and potent small molecule inhibitors are indispensable tools. TBK1/IKKepsilon-IN-5 is a dual inhibitor of TBK1 and IKKε that offers exceptional potency and is suitable for in vitro and in vivo studies.[7] Its use allows for the acute and reversible silencing of kinase activity, providing a powerful method for dissecting the downstream consequences of TBK1/IKKε signaling.

| Property | Value | Reference |

| Target(s) | TBK1, IKKε | [7][8] |

| IC₅₀ (TBK1) | 1.0 nM | [7][8] |

| IC₅₀ (IKKε) | 5.6 nM | [7][8] |

| CAS Number | 1893397-65-3 | [7] |

| Molecular Weight | 513.59 g/mol | [8] |

| Activity | Orally active | [7] |

Table 1: Pharmacological Properties of TBK1/IKKepsilon-IN-5

The primary mechanism of action for TBK1/IKKepsilon-IN-5 is the competitive inhibition of the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their substrates, most notably IRF3. This blockade effectively halts the signaling cascade that leads to the production of type I interferons.

Experimental Framework for Assessing Pathway Inhibition

A robust assessment of TBK1/IKKε inhibition requires a multi-pronged approach. The following experimental workflow is designed as a self-validating system, confirming target engagement at the molecular level and quantifying the functional consequences on downstream gene expression.

Protocol 1: Cell Culture, Stimulation, and Inhibition

Rationale: The choice of cell model is critical. THP-1 cells, a human monocytic line, can be differentiated into macrophage-like cells that provide a physiologically relevant model of an innate immune cell. A549 cells, a human lung adenocarcinoma line, are also widely used as they are highly responsive to viral mimics. Stimulation with a synthetic ligand like poly(I:C) (a dsRNA mimic) or cGAMP (the product of cGAS) robustly activates the TBK1/IKKε pathway.[9] A dose-response experiment is essential to determine the effective concentration of the inhibitor in the chosen cell system.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Poly(I:C) HMW (InvivoGen) or 2'3'-cGAMP (InvivoGen)

-

TBK1/IKKepsilon-IN-5 (Selleck Chemicals, HY-128679)[8]

-

DMSO (Vehicle control)

-

6-well tissue culture plates

Procedure:

-

Cell Culture & Differentiation (THP-1):

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

-

To differentiate, seed 1x10⁶ cells per well in a 6-well plate and add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 24-48 hours. The cells will become adherent.

-

After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours before stimulation.

-

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of TBK1/IKKepsilon-IN-5 in DMSO. Store aliquots at -80°C.[7]

-

On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Treatment and Stimulation:

-

Pre-treat the differentiated THP-1 cells with the desired concentrations of TBK1/IKKepsilon-IN-5 or vehicle (DMSO) for 1-2 hours.[9]

-

Prepare the stimulating agent. For poly(I:C), complex it with a transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol to ensure cytosolic delivery. A typical final concentration is 1 µg/mL. For cGAMP, use a permeabilizing agent or use it at a higher concentration (e.g., 10 µg/mL).

-

Add the stimulating agent to the wells and incubate for the desired time.

-

-

Sample Harvesting:

-

After incubation, place plates on ice.

-

For Western blotting, proceed immediately to Protocol 2 .

-

For qPCR, proceed immediately to Protocol 3 .

-

Protocol 2: Western Blot Analysis of TBK1 and IRF3 Phosphorylation

Rationale: This protocol directly assesses the activity of TBK1/IKKepsilon-IN-5 on its intended targets. The phosphorylation of TBK1 at Serine 172 is a key marker of its activation.[9][11] The subsequent phosphorylation of its substrate, IRF3, at Serine 396 is the critical event for IRF3 activation. A successful experiment will show a dose-dependent reduction in the p-TBK1 and p-IRF3 signals in inhibitor-treated cells compared to the stimulated vehicle control.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Lysis:

-

Aspirate medium from wells and wash once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.

-

Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[12]

-

Wash the membrane 3 times for 5 minutes each with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBS-T.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total proteins and the loading control to confirm equal loading.

-

Protocol 3: Quantitative PCR (qPCR) of Interferon-Stimulated Genes